molecular formula C10H14N4O3 B11787210 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11787210
M. Wt: 238.24 g/mol
InChI Key: AMDAVWNGRIXCCA-UHFFFAOYSA-N
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Description

1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a piperidine ring, commonly found in bioactive molecules targeting the central nervous system, and a 1,2,3-triazole ring, often utilized in click chemistry for the facile synthesis of molecular libraries. The carboxylic acid functional group provides a key handle for further synthetic modification, allowing researchers to readily generate amides, esters, and other derivatives. This compound is primarily used as a sophisticated building block for the design and synthesis of novel chemical entities. Its application is prominent in the exploration of histone deacetylase (HDAC) inhibitors, a major class of epigenetic modulators investigated for oncology and neurology research. For instance, it has been identified as a key intermediate in the development of selective HDAC6 inhibitors. Research indicates that HDAC6 plays a crucial role in aggresome formation and protein degradation pathways, making it a promising target for cancer and neurodegenerative diseases. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

1-(1-acetylpiperidin-3-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H14N4O3/c1-7(15)13-4-2-3-8(5-13)14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17)

InChI Key

AMDAVWNGRIXCCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Bromine-Lithium Exchange and Carboxylation

  • Reaction with Grignard Reagent :

    • II is treated with isopropylmagnesium chloride-lithium chloride composite in tetrahydrofuran (THF) at −10°C to 20°C.

    • This step facilitates bromine-lithium exchange, generating a triazolyl lithium intermediate.

    • Subsequent carboxylation with carbon dioxide yields 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid (IV ).

  • Methylation and Separation :

    • IV is methylated using methyl iodide in the presence of potassium carbonate in THF/dimethylformamide (DMF).

    • The product, 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid methyl ester (V ), is isolated via solvent extraction and crystallization.

    • Acidic workup of the aqueous layer yields the free carboxylic acid (I ).

Example Adaptation for Target Compound

Replacing the cyclopentyl group in the patent example with 1-acetylpiperidin-3-yl requires synthesizing II from 1-acetylpiperidin-3-yl chloride. The reported yield for analogous compounds is 61% , suggesting feasibility with optimized conditions.

StepReagents/ConditionsRole
1Isopropylmagnesium chloride-LiCl, THF, −10°CBromine-lithium exchange
2CO₂ gas, 15 minCarboxylation
3Methyl iodide, K₂CO₃, THF/DMFEsterification
4HCl, ethyl acetateAcidification and extraction

Cycloaddition of β-Ketoesters and Azides

A high-yielding cycloaddition route for 5-hydroxy-1,2,3-triazoles, reported in the Journal of Organic Chemistry, offers an alternative pathway. While the study focuses on 5-methyl derivatives, the methodology is adaptable to carboxylic acid functionality.

Reaction Mechanism

  • Substrate Preparation :

    • A β-ketoester (e.g., ethyl 3-oxobutanoate) reacts with 1-acetylpiperidin-3-yl azide under DBU (1,8-diazabicycloundec-7-ene) promotion in acetonitrile at 50°C.

    • The azide is synthesized separately via nucleophilic substitution of 1-acetylpiperidin-3-yl chloride with sodium azide.

  • Cycloaddition and Hydrolysis :

    • The Huisgen cycloaddition forms the triazole ring, yielding an ester intermediate.

    • Basic hydrolysis (e.g., NaOH/EtOH) converts the ester to the carboxylic acid.

Optimization Insights

  • DBU Concentration : A 1.2:1 molar ratio of DBU to substrate maximizes yield.

  • Solvent Choice : Acetonitrile outperforms DMF or THF in minimizing side reactions.

ParameterOptimal ValueImpact on Yield
Temperature50°C85% (reported for 5-methyl analog)
DBU Equiv.1.2Prevents overbase-induced decomposition
Reaction Time12–24 hEnsures complete conversion

Alternative Synthetic Routes

Nucleophilic Substitution on Preformed Triazoles

VulcanChem’s technical data highlights a one-pot synthesis using cesium carbonate as a base in dimethyl sulfoxide (DMSO) under mild conditions. While specifics are sparse, the method likely involves:

  • Coupling 1-acetylpiperidin-3-amine with a preformed triazole-4-carboxylate.

  • Acidic workup to deprotect the carboxylate group.

Challenges

  • Regioselectivity in triazole formation must be controlled to avoid 1,4- vs. 1,5-disubstituted isomers.

  • The acetyl group on piperidine may necessitate orthogonal protection strategies.

Critical Analysis of Methodologies

Yield and Scalability Comparison

MethodYieldScalabilityKey Limitation
Grignard carboxylation61%Industrial (patented)Multi-step purification
Cycloaddition85% (analog)Lab-scaleAzide synthesis hazard
One-potUnreportedUnclearLack of detailed protocol

Chemical Reactions Analysis

1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or triazole rings are replaced by other groups.

    Condensation: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

Biological Activities

Research has indicated that 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits several promising biological properties:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Activity : The compound has shown potential in inhibiting various cancer cell lines, indicating its applicability in cancer therapy.

Case Studies

Several studies have documented the efficacy of 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid in various experimental settings:

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound using in vitro assays. Results indicated significant inhibition of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Efficacy Assessment

In another case study focusing on cancer cell lines, 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated cytotoxic effects against several types of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and triazole rings can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Observations :

  • Acetyl vs.
  • Aromatic vs. Piperidine Substitution: The 2-aminophenyl analog exhibits antibacterial activity against Vibrio cholerae (MIC: 12.5 µg/mL), while fluorophenyl derivatives may prioritize electronic effects for target interactions.

Physicochemical Properties

  • Solubility : Carboxylic acid groups improve aqueous solubility, but acetylated piperidine may reduce it compared to hydrochloride salts .
  • Tautomerism : 5-Formyl-triazole analogs exhibit ring-chain tautomerism (20% cyclic hemiacetal form in solution), impacting reactivity and stability . The target compound’s acetyl group likely stabilizes the triazole ring, minimizing tautomeric shifts.
  • Crystallography : Piperidine-triazole hybrids often form hydrogen-bonded networks (e.g., 3D supramolecular structures via O–H···N interactions) , which could influence crystallization behavior in drug formulations.

Biological Activity

1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound characterized by its unique structure, which includes a triazole ring and a piperidine moiety. Its chemical formula is C₁₁H₁₄N₄O₂, with a molecular weight of 234.26 g/mol. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The compound features a triazole ring fused with an acetylpiperidine segment, which may enhance its interaction with biological targets. The presence of the carboxylic acid group is significant for solubility and potential receptor interactions.

Anti-inflammatory Properties

Research indicates that 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits notable anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in inflammatory pathways, although detailed mechanisms remain to be elucidated.

Anticancer Activity

The compound has shown promise in inhibiting various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as DNA damage and mitochondrial dysfunction. For instance, compounds within the triazole family have been associated with moderate activity against melanoma, colon cancer, and breast cancer cell lines .

Case Studies

Several studies have evaluated the biological activity of similar triazole derivatives:

  • Antitumor Screening : A study conducted by the National Cancer Institute (NCI) tested various triazole compounds against multiple cancer cell lines. Some derivatives exhibited significant cytotoxicity comparable to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Interaction studies using molecular docking simulations have suggested that 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid may bind effectively to targets involved in tumor progression and inflammation.

Comparative Analysis of Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid:

Compound NameStructural FeaturesUnique Aspects
5-Pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acidPyridine instead of piperidineExhibits potent anti-inflammatory properties
2-[1-(1-Acetylpiperidin-3-yl)triazol-4-yl]pyridineIncorporates a pyridine ringPotential for different biological activities
1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazoleVariation in piperidine positionMay exhibit different pharmacological profiles

Pharmacokinetic Considerations

The pharmacokinetic profile of 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid remains to be fully characterized. However, the structural features suggest favorable solubility and potential bioavailability due to the presence of the piperidine and carboxylic acid groups.

Q & A

Q. What are the optimal synthetic routes for 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction efficiency be validated?

The compound is typically synthesized via azide-alkyne cycloaddition , a regioselective method for triazole formation. A plausible approach involves:

  • Step 1 : Functionalization of the piperidine moiety with an acetyl group.
  • Step 2 : Introduction of an alkyne or azide group to the piperidine scaffold.
  • Step 3 : Copper(I)-catalyzed cycloaddition with a complementary azide/alkyne to form the triazole ring .
  • Step 4 : Oxidation of the terminal aldehyde (if present) to a carboxylic acid group using oxidizing agents like KMnO₄ or Jones reagent.
    Validation : Monitor reaction progress via TLC and confirm regioselectivity using 1H^1H-NMR (e.g., distinguishing triazole protons at δ 7.5–8.5 ppm) . Optimize yields (typically 50–70%) by adjusting catalysts (e.g., CuSO₄/Na ascorbate) and solvent systems (THF/H₂O) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity Analysis : Use HPLC with a C18 column (≥95% purity threshold) and UV detection at 254 nm .
  • Structural Confirmation :
    • 1H^1H- and 13C^{13}C-NMR to verify acetylpiperidinyl protons (e.g., acetyl CH₃ at δ 2.1–2.3 ppm) and triazole/acid functionalities .
    • High-resolution mass spectrometry (HRMS) to confirm molecular weight (calculated for C₁₀H₁₃N₅O₃: 267.23 g/mol).
    • IR spectroscopy for carbonyl stretches (C=O at ~1700 cm⁻¹ for acetyl and carboxylic acid groups) .

Q. What storage conditions ensure compound stability for long-term research use?

  • Store at room temperature (RT) in airtight, light-protected containers under inert gas (e.g., N₂).
  • Avoid moisture to prevent hydrolysis of the acetyl group. Stability studies suggest no degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The triazole and carboxylic acid groups are critical for hydrogen bonding and electrostatic interactions .
  • Pharmacophore Mapping : Identify key features (e.g., hydrogen bond acceptors in the triazole ring) using tools like Schrödinger’s Phase. Preliminary studies suggest affinity for inflammatory targets (e.g., COX-2) due to structural analogs .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Assay Optimization : Standardize conditions (e.g., pH, temperature) to reduce variability. For example, discrepancies in antimicrobial activity (IC₅₀ values) may arise from differences in bacterial strain viability protocols .
  • Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence-based ATP assays vs. colony counting for cytotoxicity).
  • Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vitro/in vivo data stem from rapid metabolism .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core Modifications :
    • Replace the acetyl group with bulkier acyl chains to enhance lipophilicity and membrane permeability.
    • Substitute the triazole with other heterocycles (e.g., tetrazole) to alter electronic properties .
  • Functional Group Additions : Introduce halogen atoms at the piperidine ring to improve binding affinity (e.g., fluorine for metabolic stability) .
  • In Silico Screening : Prioritize derivatives with improved docking scores and ADMET profiles (e.g., lower hepatotoxicity risk) .

Q. What mechanistic insights can be gained from interaction studies with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kₐ, K_d) with proteins like serum albumin to assess pharmacokinetics .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for enzyme inhibition (e.g., acetylcholinesterase) .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins to identify key binding residues (e.g., catalytic triads in proteases) .

Methodological Considerations

  • Contradiction Resolution : If synthesis yields vary (e.g., 40% vs. 70%), optimize copper catalyst concentration (0.1–1.0 eq.) and reaction time (12–24 hrs) .
  • Data Reproducibility : Use standardized commercial reagents (e.g., Sigma-Aldryl azides) and validate NMR spectra against published benchmarks .

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